molecular formula C15H13BrClNO B5842306 N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B5842306
M. Wt: 338.62 g/mol
InChI Key: WBIUAOZIJAXCHZ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide (molecular formula: C₁₅H₁₃BrClNO; molecular weight: 338.63 g/mol) is an acetamide derivative characterized by a bromo-methyl-substituted aniline moiety linked to a 4-chlorophenylacetic acid group . This compound shares structural similarities with bioactive acetamides reported in agrochemical and pharmaceutical research, particularly in its halogenated aromatic systems. Its synthesis typically involves coupling 4-chlorophenylacetic acid with 4-bromo-3-methylaniline via carbodiimide-mediated amidation, as described for analogous compounds .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-10-8-13(6-7-14(10)16)18-15(19)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIUAOZIJAXCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, while summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H15BrClN2OSC_{18}H_{15}BrClN_2OS and a molecular weight of approximately 486.2 g/mol. Its structure comprises a bromo-substituted aromatic ring, a chloro-substituted aromatic sulfanyl group, and an acetamide moiety, which contribute to its biological activity through various mechanisms of action.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Pseudomonas aeruginosa32.0

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was tested against common fungal strains, yielding the following MIC values:

Fungal StrainMIC (µg/mL)
Candida albicans12.5
Aspergillus niger25.0

These findings indicate that this compound could be a potential candidate for antifungal treatments .

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro using various cancer cell lines. Notably, studies have shown that it inhibits the growth of breast cancer cells (MCF7), with IC50 values indicating effective cytotoxicity:

Cell LineIC50 (µM)
MCF715.0
HepG220.0

The mechanism of action appears to involve the modulation of apoptosis pathways, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Studies : A comprehensive study evaluated the antimicrobial efficacy of several derivatives of this compound against a range of bacterial and fungal strains. The results indicated that modifications to the compound's structure significantly influenced its biological activity, suggesting avenues for further optimization .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. These studies provide insights into the compound's potential mechanisms of action and guide future experimental designs .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that specific substitutions on the aromatic rings can enhance biological activity. For instance, compounds with electron-withdrawing groups exhibited improved antibacterial effects compared to their electron-donating counterparts .

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide is primarily studied for its potential as a pharmaceutical intermediate. Its derivatives have been synthesized and evaluated for various therapeutic activities, including:

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various microbial strains.
  • Anticancer Activity : Studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged between 15 to 30 µM, indicating moderate cytotoxicity.

Material Science

This compound is also utilized in the development of novel materials with specific electronic and optical properties. Its unique structural features allow it to be a candidate for creating advanced polymers and composites that can be tailored for specific applications in electronics and photonics.

Biological Studies

In biological research, this compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. The halogen substituents enhance its binding affinity to various molecular targets, making it useful in understanding the mechanisms of action of different biological pathways.

Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of several derivatives based on this compound. The results indicated significant activity against a range of bacterial species, with MICs demonstrating the effectiveness of structural modifications in enhancing potency.

Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. Results showed that these compounds exhibited IC50 values indicative of moderate cytotoxicity, suggesting their potential as lead compounds in cancer therapy.

Summary of Biological Activities

Activity TypeTested CompoundsTarget Organisms/CellsIC50/MIC Values
Antimicrobiald1, d2, d3Various bacteria/fungi10 - 50 µg/mL
AnticancerDerivativesMCF7 cells15 - 30 µM

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Effects

Halogenated Phenylacetamides
  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (): Lacks the 3-methyl group on the bromophenyl ring.
  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide (): Features a hydroxyimino group instead of the bromo-methylphenyl moiety. This substitution enables hydrogen-bonded networks (N–H···N and O–H···O) and serves as an intermediate in indolinone synthesis .
Heterocyclic Acetamides
  • Imidazo[2,1-b]thiazole Derivatives ():
    Compounds like 5f (C₁₉H₁₂Cl₂N₄OS) incorporate imidazo[2,1-b]thiazole cores, showing higher melting points (215–217°C vs. ~439 K for the target compound) due to extended aromaticity and hydrogen bonding .
  • Thiadiazole Derivatives (): Compounds 3 and 8 (e.g., N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) exhibit thiadiazole rings, enabling π-π interactions and strong Akt inhibition (86–92% activity) via H-bonding and salt-bridge formation .
Insecticidal Activity
  • Pyridine-containing acetamides (e.g., ) show potent aphidicidal activity (> acetamiprid), attributed to pyridine’s electron-withdrawing effects and thioether linkages .
Anticancer Activity
Antimicrobial Activity
  • Thiazolidinones () derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide exhibit broad-spectrum antimicrobial properties. The target compound’s bromine atom, with higher electronegativity than chlorine, could modulate microbial membrane disruption .

Physicochemical Properties

Compound Molecular Weight Melting Point Key Substituents Bioactivity Highlights
Target Compound 338.63 ~439 K 4-Bromo-3-methylphenyl Understudied
N-(4-Bromophenyl)-2-(4-Cl-phenyl) 324.61 439–441 K 4-Bromophenyl Crystallinity via H-bonding
5f () 435.29 215–217°C Imidazo[2,1-b]thiazole High yield (72%)
Compound 3 () 438.89 N/A Thiadiazole, nitro 92.36% Akt inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the condensation of 4-bromo-3-methylaniline with 4-chlorophenylacetyl chloride under anhydrous conditions. Key parameters include:

  • Solvent selection : Dichloromethane or toluene are preferred for their ability to dissolve aromatic intermediates .
  • Temperature control : Reactions are conducted at 0–5°C during acylation to minimize side reactions, followed by gradual warming to room temperature .
  • Catalysts : Triethylamine is often used to scavenge HCl, improving yields .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate, 3:1) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

Methodological Answer:

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in hexane/ethyl acetate) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the methyl group at δ 2.35 ppm (singlet, 3H), aromatic protons between δ 7.2–7.8 ppm, and the acetamide NH at δ 8.1 ppm (broad) .
    • ¹³C NMR : Confirm carbonyl resonance at ~168 ppm and bromine/chlorine-substituted carbons at 120–140 ppm .
  • Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 367 (C₁₅H₁₂BrClNO) .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can researchers elucidate reaction intermediates and mechanistic pathways in the synthesis of this compound?

Methodological Answer:

  • Isolation of intermediates : Use quenching at specific timepoints followed by flash chromatography .
  • Computational modeling : Density Functional Theory (DFT) to map energy profiles of acylation and cyclization steps .
  • Kinetic studies : Variable-temperature NMR to track rate constants and activation energies .

Q. What advanced spectroscopic techniques resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis reveals dihedral angles (e.g., 60.5° between aromatic rings) and hydrogen-bonding networks (N–H···O, ~2.8 Å) critical for stability .
  • 2D NMR (COSY, NOESY) : Assign spatial proximity of protons (e.g., NOE correlations between NH and adjacent aryl groups) .
  • Solid-state IR : Confirm hydrogen bonding via NH stretching (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Q. How do structural modifications influence bioactivity?

Methodological Answer:

  • SAR studies : Synthesize derivatives with substitutions (e.g., replacing Br with F or modifying the acetamide chain) and compare bioactivity .
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR or DNA gyrase) using AutoDock Vina .
  • Pharmacophore mapping : Identify essential motifs (e.g., halogenated aryl groups) using Schrödinger Suite .

Contradictions and Considerations

  • Synthetic yields : BenchChem reports 70–80% yields under anhydrous conditions, but PubChem data suggest 60–65% due to competing hydrolysis .
  • Bioactivity variability : Anticancer IC₅₀ values range from 15 μM (HeLa) to >100 μM (A549), likely due to cellular uptake differences .

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